molecular formula C15H11ClO2 B13787801 4-(4-Chlorophenyl)-3,4-dihydrochromen-2-one

4-(4-Chlorophenyl)-3,4-dihydrochromen-2-one

Cat. No.: B13787801
M. Wt: 258.70 g/mol
InChI Key: QTCQBQOILXYCEB-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3,4-dihydrochromen-2-one is a chemical compound that belongs to the class of chromenones It is characterized by the presence of a chlorophenyl group attached to the chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-3,4-dihydrochromen-2-one typically involves the condensation of 4-chlorobenzaldehyde with a suitable chromenone precursor under acidic or basic conditions. One common method involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the reaction. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-3,4-dihydrochromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Substituted chromenones with various functional groups.

Scientific Research Applications

4-(4-Chlorophenyl)-3,4-dihydrochromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-3,4-dihydrochromen-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)imidazole: Shares the chlorophenyl group but has a different core structure.

    4-Chlorophenyl azide: Contains the chlorophenyl group but differs in functional groups and reactivity.

    Bis(4-chlorophenyl) sulfone: Similar in having chlorophenyl groups but differs in overall structure and applications.

Uniqueness

4-(4-Chlorophenyl)-3,4-dihydrochromen-2-one is unique due to its chromenone core, which imparts specific chemical and biological properties

Properties

Molecular Formula

C15H11ClO2

Molecular Weight

258.70 g/mol

IUPAC Name

4-(4-chlorophenyl)-3,4-dihydrochromen-2-one

InChI

InChI=1S/C15H11ClO2/c16-11-7-5-10(6-8-11)13-9-15(17)18-14-4-2-1-3-12(13)14/h1-8,13H,9H2

InChI Key

QTCQBQOILXYCEB-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2OC1=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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